4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
CAS No.: 1092060-77-9
Cat. No.: VC2590677
Molecular Formula: C13H19BO2
Molecular Weight: 218.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092060-77-9 |
---|---|
Molecular Formula | C13H19BO2 |
Molecular Weight | 218.1 g/mol |
IUPAC Name | 4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane |
Standard InChI | InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 |
Standard InChI Key | IYTPJHRQJDVFDF-UHFFFAOYSA-N |
SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C |
Canonical SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Properties
Identification Parameters
The compound 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is uniquely identified through several chemical identifiers, summarized in Table 1 below:
Parameter | Value |
---|---|
CAS Registry Number | 1092060-77-9 |
Molecular Formula | C₁₃H₁₉BO₂ |
Molecular Weight | 218.10 g/mol |
IUPAC Name | 4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane |
Standard InChI | InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 |
Standard InChIKey | IYTPJHRQJDVFDF-UHFFFAOYSA-N |
SMILES Notation | B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C |
MDL Number | MFCD28101503 |
Table 1: Chemical Identifiers for 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Structural Features
Physical and Chemical Properties
Physical State and Appearance
4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane exists as a colorless oil at standard room temperature and pressure . This physical state facilitates its handling in laboratory settings and contributes to its versatility in synthetic applications.
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that determine its behavior under various conditions, as detailed in Table 2:
Property | Value | Conditions/Notes |
---|---|---|
Boiling Point | 311.9±21.0 °C | At 760 Torr (predicted via SciFinder) |
Melting Point | Not Available | - |
Density | 0.98±0.10 g/cm³ | At 20.00 °C (predicted via SciFinder) |
Specific Gravity (20/20) | Not Available | - |
Refractive Index | Not Available | - |
Table 2: Thermodynamic Properties of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Chemical Reactivity
Applications in Organic Synthesis
Cross-Coupling Reactions
4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane serves as a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental processes in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acid derivatives. The compound's role in such transformations can be summarized as follows:
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It functions as a stable source of the 4-methylphenyl group in coupling reactions
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The dioxaborinane ring provides enhanced stability compared to free boronic acids
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Under palladium catalysis, it effectively transfers the aryl group to form new C-C bonds
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The compound's stability allows for improved handling and shelf life compared to some alternative organoboron reagents
Advantages in Synthetic Applications
The use of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane offers several advantages in synthetic chemistry:
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Enhanced stability compared to boronic acids, which can undergo dehydration or other decomposition pathways
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Controlled reactivity that allows for selective transformations
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Compatible with various catalytic systems, particularly palladium-based catalysts
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Useful for introducing the 4-methylphenyl (p-tolyl) group into complex molecular structures
Hazard Type | Classification | Description |
---|---|---|
Signal Word | Warning | Indicates moderate hazard level |
Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled |
Precautionary Statements | P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, P501 | Specific safety precautions for handling, exposure, storage, and disposal |
Table 3: Hazard Classifications for 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Comparison with Related Compounds
Structural Isomers
An important structural isomer of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is its meta-substituted counterpart, 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS: 1310404-79-5) . These compounds differ in the position of the methyl group on the phenyl ring, which affects their electronic properties and potentially their reactivity in synthetic applications. Table 4 provides a comparative analysis of these isomers:
Property | 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | 4,4,6-Trimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane |
---|---|---|
CAS Number | 1092060-77-9 | 1310404-79-5 |
Methyl Position | Para (4-position) | Meta (3-position) |
Molecular Formula | C₁₃H₁₉BO₂ | C₁₃H₁₉BO₂ |
Molecular Weight | 218.10 g/mol | 218.10 g/mol |
InChIKey | IYTPJHRQJDVFDF-UHFFFAOYSA-N | PYYVQRSUPLUHSL-UHFFFAOYSA-N |
Table 4: Comparison of Para and Meta Methylphenyl Dioxaborinane Isomers
Related Boronic Acid Derivatives
4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane belongs to a broader family of organoboron compounds used in synthetic chemistry. Other related structures include:
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Pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane)
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Neopentyl glycol boronic esters
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Free boronic acids (e.g., 4-methylphenylboronic acid)
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Potassium trifluoroborate salts (e.g., potassium 4-methylphenyltrifluoroborate)
Each of these derivatives offers different stability, solubility, and reactivity profiles, making them suitable for specific synthetic applications based on reaction conditions and requirements.
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